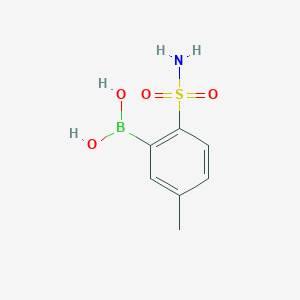

(5-Methyl-2-sulfamoylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Methyl-2-sulfamoylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H10BNO4S . It has an average mass of 215.035 Da and a monoisotopic mass of 215.042358 Da . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . They react with 1,2-diols by generating a stable cyclic ester .Chemical Reactions Analysis

Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine . The pKa of boronic acid affects the association constant of the cyclic ester. Ester formation will be favored at pH > pKa .Physical And Chemical Properties Analysis

Boronic acids are known for their ability to form five-membered boronate esters with diols . This property has made them increasingly popular in the synthesis of small chemical receptors .Wissenschaftliche Forschungsanwendungen

Boronic Acid Catalysis

Boronic acids have emerged as versatile catalysts for organic synthesis, beyond their traditional role as reagents in transition metal-catalyzed transformations. Their unique ability to form reversible covalent bonds with hydroxy groups enables electrophilic and nucleophilic modes of activation in various organic reactions. This catalytic application, known as boronic acid catalysis (BAC), facilitates the formation of amides, cycloadditions, conjugate additions, and selective Friedel-Crafts-type reactions under mild conditions, showcasing high atom-economy and selectivity (D. Hall, 2019).

Environmental and Pharmaceutical Synthesis

Boronic acids have been applied in eco-friendly synthesis methods. For instance, a three-component cross-coupling protocol utilizing boronic acid, sodium metabisulfite, and dimethyl carbonate demonstrated the efficient construction of functional methyl sulfones, highlighting the green chemistry aspects of using boronic acids in pharmaceutical synthesis (Ming Wang, Jiaoyan Zhao, Xuefeng Jiang, 2019).

Fluorescence Detection and Sensing

Boronic acid-functionalized lanthanide metal-organic frameworks (LMOFs) have been developed for selective ratiometric fluorescence detection of fluoride ions. This application takes advantage of the electron-deficient nature of boronic acid to tune the optical properties of LMOFs, enhancing their selectivity toward specific targets (Zhong-Rui Yang, Manman Wang, Xuesheng Wang, Xue-Bo Yin, 2017).

Biomedical Applications

In the realm of biomedical research, boronic acid polymers have shown promise for various applications, including HIV, obesity, diabetes, and cancer treatment. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers have facilitated the development of new biomaterials, underscoring their potential in drug delivery and diagnostic applications (J. Cambre, B. Sumerlin, 2011).

Synthesis and Cross-Coupling Reactions

Boronic acids play a crucial role in the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. They are essential for creating biphenyls, heterocycles, and other important structural motifs in organic synthesis, demonstrating their utility in constructing diverse molecular architectures (E. Tyrrell, P. Brookes, 2003).

Wirkmechanismus

Target of Action

5-Methyl-2-sulfamoylphenylboronic acid, also known as 5-METHYL-2-SULFAMOYLPHENYLBORONIC ACID, is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

The mode of action of 5-Methyl-2-sulfamoylphenylboronic acid involves its interaction with the metal catalyst and the organic groups in the SM coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 5-Methyl-2-sulfamoylphenylboronic acid is the SM coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction include the formation of new organic compounds, which can have various applications in chemical synthesis .

Result of Action

The result of the action of 5-Methyl-2-sulfamoylphenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications in organic chemistry .

Action Environment

The action of 5-Methyl-2-sulfamoylphenylboronic acid is influenced by the reaction conditions of the SM coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile method for carbon–carbon bond formation . The stability and reactivity of 5-Methyl-2-sulfamoylphenylboronic acid can be influenced by factors such as temperature, pH, and the presence of other reagents .

Zukünftige Richtungen

Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of glucose sensing strategies needs to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .

Eigenschaften

IUPAC Name |

(5-methyl-2-sulfamoylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4,10-11H,1H3,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZOPXKIHAVLAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)S(=O)(=O)N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B2958055.png)

![3-[Amino(dideuterio)methyl]-4-chloroaniline](/img/structure/B2958058.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoate](/img/structure/B2958062.png)

![Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)

![1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2958065.png)

![N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2958072.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)

![5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2958076.png)